trans-4,5-epoxy-2(E)-Decenal

Catalog No.
S630368
CAS No.
188590-62-7
M.F
C10H16O2
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-4,5-epoxy-2(E)-Decenal

CAS Number

188590-62-7

Product Name

trans-4,5-epoxy-2(E)-Decenal

IUPAC Name

(E)-3-(3-pentyloxiran-2-yl)prop-2-enal

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-2-3-4-6-9-10(12-9)7-5-8-11/h5,7-10H,2-4,6H2,1H3/b7-5+

InChI Key

HIOMEXREAUSUBP-FNORWQNLSA-N

SMILES

CCCCCC1C(O1)C=CC=O

Solubility

Soluble in water
Soluble (in ethanol)

Synonyms

4,5-epoxy-2-decenal

Canonical SMILES

CCCCCC1C(O1)C=CC=O

Isomeric SMILES

CCCCCC1C(O1)/C=C/C=O

Description

The exact mass of the compound trans-4,5-epoxy-2(E)-Decenal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Biological Origin and Detection

  • Trans-4,5-epoxy-2(E)-decenal (also known as 4,5-epoxy-(E)-2-decenal) is an oxygenated alpha,beta-unsaturated aldehyde. It is found naturally in mammalian blood and contributes to its characteristic metallic odor Wikipedia).
  • Researchers can detect trans-4,5-epoxy-2(E)-decenal at very low concentrations. Studies have shown human detection limits of 1.5 pg/L in air, 15 ng/L in water, and 1.3 μg/L in oil The Good Scents Company: .

Formation in Food

  • Research has investigated the formation of trans-4,5-epoxy-2(E)-decenal during food processing. For example, studies have shown it can form when baking fats that contain linoleic acid Wikipedia).
  • Another area of study is the presence of trans-4,5-epoxy-2(E)-decenal in cooked meats. One study found it contributes to the development of off-odors in cooked beef stored under refrigeration Journal of Agricultural and Food Chemistry.

Potential Role in Predation

  • Some scientific research explores the potential role of trans-4,5-epoxy-2(E)-decenal in predator-prey interactions. The hypothesis is that predators can detect the presence of blood or prey by smelling this compound Wikipedia).

Important Note

  • It is important to note that this is an ongoing area of scientific research. More study is needed to fully understand the properties and functions of trans-4,5-epoxy-2(E)-decenal.

trans-4,5-epoxy-2(E)-decenal is an organic compound classified as an aldehyde, specifically an alpha, beta-unsaturated aldehyde. Its molecular formula is C10H16O2C_{10}H_{16}O_{2}, and it has a molecular weight of approximately 168.23 g/mol. This compound is primarily recognized as a significant autoxidation product of polyunsaturated fatty acids, such as trilinolein and arachidonic acid. It is noted for imparting a pungent metallic flavor to decomposed lipids, with a detection threshold of about 1.5 pg/l in air, making it relevant in food science and lipid chemistry .

Typical of aldehydes. It reacts with nucleophiles, particularly amino groups found in proteins, leading to modifications that can result in loss of cell function and viability. This reactivity makes it a useful tool for studying peroxidative damage in biological systems . Additionally, it can participate in polymerization reactions and may also undergo further oxidation or reduction depending on the conditions.

This compound has been implicated in several biological processes. Its role as a lipid peroxidation product suggests that it may contribute to oxidative stress within cells. Studies indicate that trans-4,5-epoxy-2(E)-decenal can modify proteins through reaction with lysine residues, potentially disrupting cellular functions and leading to cell death in certain contexts . Furthermore, it has been associated with the development of off-flavors in food products due to its potent sensory properties.

Synthesis of trans-4,5-epoxy-2(E)-decenal can be achieved through several methods:

  • Autoxidation of Polyunsaturated Fatty Acids: The most common method involves the autoxidation of trilinolein or arachidonic acid under aerobic conditions, leading to the formation of this compound as a byproduct.
  • Chemical Synthesis: Laboratory synthesis can be performed using various organic reactions involving epoxidation followed by dehydrogenation processes to construct the desired double bond configuration.
  • Biotransformation: Certain microbial or enzymatic processes can also yield trans-4,5-epoxy-2(E)-decenal from precursor fatty acids or related compounds.

trans-4,5-epoxy-2(E)-decenal has various applications:

  • Food Industry: It is used as a flavoring agent due to its distinctive metallic and citrus-like aroma, contributing to the sensory profile of certain food products.
  • Research: This compound serves as a model for studying lipid peroxidation and oxidative stress in biological systems.
  • Flavor Chemistry: It is utilized in developing flavors for processed foods and beverages.

Studies have demonstrated that trans-4,5-epoxy-2(E)-decenal interacts significantly with biological macromolecules. It reacts with amino acids, particularly lysine, leading to protein modifications that can affect cellular viability and function. These interactions are crucial for understanding the mechanisms of oxidative damage in cells and tissues . Additionally, its sensory properties have been evaluated in various food matrices to assess its impact on flavor profiles.

Several compounds share structural similarities with trans-4,5-epoxy-2(E)-decenal. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
4,5-Epoxy-(E)-2-decenalC10H16O2Similar structure; also involved in lipid oxidation
2-EthylhexanalC8H16OAldehyde; used in flavoring; shorter carbon chain
3-Hydroxy-(E)-2-decenalC10H18OHydroxy group alters reactivity; potential biological activity
6-Methyl-(E)-2-heptenalC8H14OAldehyde; contributes to flavor; shorter carbon chain

Uniqueness: trans-4,5-epoxy-2(E)-decenal is distinct due to its specific epoxide structure and its potent sensory properties related to lipid degradation products. Its ability to react with proteins sets it apart from many other aldehydes that do not exhibit such reactivity under similar conditions .

Physical Description

Solid
Clear liquid; Floral, fruity aroma

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

168.115029749 g/mol

Monoisotopic Mass

168.115029749 g/mol

Heavy Atom Count

12

Density

0.943-0.949

GHS Hazard Statements

Aggregated GHS information provided by 1398 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

134454-31-2

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2024-02-18

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